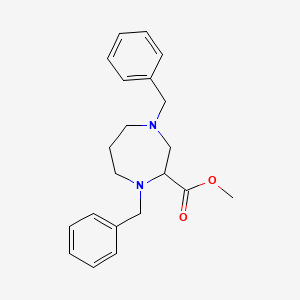
Methyl 1,4-dibenzyl-1,4-diazepane-2-carboxylate
Cat. No. B8799505
M. Wt: 338.4 g/mol
InChI Key: FPLKLNINPXCYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07235538B2
Procedure details


N,N′-Dibenzylpropane-1,3-diamine (Sandstroem, J. et al, Tetrahedron; EN; 34; 1978; 371-378) (2.0 g, 7.86 mmol), methyl 2,3-dibromopropionate (1.28 ml, 7.86 mmol), and potassium carbonate (2.17 g, 15.72 mmol) were dissolved in dry dimethylformamide (125 ml) and methanol (20 ml) and the mixture was heated to reflux for 6 days. The reaction mixture was allowed to cool to room temperature and water (200 ml) and ethyl acetate (200 ml) were added. The aqueous layer was extracted with 2×200 ml of ethyl acetate, and the combined organic layers were dried with sodium sulfate, filtered and the solvent was evaporated. The crude product was purified by chromatography on silica, using a mixture of ethyl acetate and heptane 1:6 as the eluent. Fractions containing the product were evaporated, to afford 180 mg of 3A as an clear oil in 7% yield.






Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:8][CH2:9][CH2:10][CH2:11][NH:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH:21]([CH2:26]Br)[C:22]([O:24][CH3:25])=[O:23].C(=O)([O-])[O-].[K+].[K+].CO>CN(C)C=O.C(OCC)(=O)C.O>[CH3:25][O:24][C:22]([CH:21]1[CH2:26][N:12]([CH2:13][C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:11][CH2:10][CH2:9][N:8]1[CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)=[O:23] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)NCCCNCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.28 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OC)CBr
|
|
Name
|
|
|
Quantity
|
2.17 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 6 days
|
|
Duration
|
6 d
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with 2×200 ml of ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers were dried with sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by chromatography on silica
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of ethyl acetate and heptane 1:6 as the eluent
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fractions containing the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1N(CCCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 180 mg | |
| YIELD: PERCENTYIELD | 7% | |
| YIELD: CALCULATEDPERCENTYIELD | 6.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

